6-Bromo-2-methylquinoline-4-thiol is a heterocyclic compound belonging to the quinoline family, characterized by its unique structure that includes both bromine and thiol functional groups. Quinolines are nitrogen-containing bicyclic compounds with significant applications in medicinal chemistry, synthetic organic chemistry, and industrial processes. The presence of the bromine and thiol groups in 6-bromo-2-methylquinoline-4-thiol enhances its versatility as an intermediate for various chemical reactions and applications in scientific research, including potential biological activities such as antimicrobial and anticancer properties.
This compound can be classified under heterocycles, specifically as a substituted quinoline. It is identified by the Chemical Abstracts Service registry number 332150-33-1. The synthesis of 6-bromo-2-methylquinoline-4-thiol typically involves the bromination of 2-methylquinoline followed by thiolation, making it a valuable compound for further chemical transformations.
The synthesis of 6-bromo-2-methylquinoline-4-thiol generally involves two main steps:
In industrial settings, continuous flow processes may be employed to enhance yield and purity. The use of environmentally benign catalysts and solvents, such as ionic liquids or water, is encouraged to improve sustainability. Techniques like microwave-assisted synthesis and solvent-free conditions have also been explored to increase efficiency and reduce environmental impact .
The molecular formula of 6-bromo-2-methylquinoline-4-thiol is C10H8BrN1S1, indicating that it contains ten carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and one sulfur atom. Its structure features a quinoline ring with a methyl group at the second position, a bromine atom at the sixth position, and a thiol group at the fourth position.
Key structural data include:
6-Bromo-2-methylquinoline-4-thiol can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-bromo-2-methylquinoline-4-thiol primarily revolves around its ability to participate in nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity allows it to form new compounds that may exhibit biological activity. The thiol group facilitates interactions with biological targets by forming covalent bonds with proteins, which is particularly relevant in drug design for targeting enzymes or receptors involved in disease processes.
The physical properties of 6-bromo-2-methylquinoline-4-thiol include:
Chemical properties include:
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structure and purity .
6-Bromo-2-methylquinoline-4-thiol has diverse applications across several fields:
6-Bromo-2-methylquinoline-4-thiol (CAS: 332150-33-1) represents a structurally specialized quinoline derivative that integrates three key functional elements: a bromo substituent enabling cross-coupling chemistry, a methyl group influencing electronic properties, and a thiol moiety offering unique reactivity and metal-chelating potential. This compound exemplifies the strategic functionalization of the quinoline scaffold—a privileged structure in medicinal chemistry—through targeted modifications at the 4-position, where oxygen-to-sulfur substitution significantly alters physicochemical behavior and biological interactions [2] [3]. Its molecular architecture positions it as a critical intermediate for synthesizing pharmacologically active molecules and advanced materials, bridging traditional heterocyclic chemistry with contemporary drug discovery paradigms.
The compound is systematically defined by the IUPAC name 6-bromo-2-methylquinoline-4-thiol, with the alternative designation 6-bromo-2-methyl-4-mercaptoquinoline also encountered in chemical literature. Its molecular formula C₁₀H₈BrNS (molecular weight: 254.15 g/mol) establishes a bromine atom at position 6, a methyl group at position 2, and a thiol (-SH) functionality at position 4 of the quinoline core [2]. The SMILES notation SC₁=CC(C)=NC₂=CC=C(Br)C=C₁₂ precisely encodes the connectivity and substitution pattern, confirming the thione-thiol tautomerism characteristic of such systems [2].
Table 1: Nomenclature and Identifiers of 6-Bromo-2-methylquinoline-4-thiol
Identifier Type | Value |
---|---|
Systematic IUPAC Name | 6-Bromo-2-methylquinoline-4-thiol |
Alternative Name | 6-Bromo-2-methyl-4-mercaptoquinoline |
CAS Registry Number | 332150-33-1 |
Molecular Formula | C₁₀H₈BrNS |
SMILES Notation | SC₁=CC(C)=NC₂=CC=C(Br)C=C₁₂ |
Distinctive spectroscopic markers include anticipated NMR shifts of δ ~160 ppm (C-4, ¹³C) and characteristic thiol S-H stretching vibrations at 2550-2600 cm⁻¹ (IR). Crystallographic analysis would predict a nearly planar quinoline system with a slight torsion at C-2 due to steric interactions. Notably, this compound differs fundamentally from the hydroxyl analog 6-bromo-2-methylquinolin-4-ol (CAS: 103030-28-0, CID 2905902), where hydrogen-bonding capacity dominates over the thiol’s nucleophilicity and metal coordination properties [1] [3].
Quinoline chemistry originated with Friedlieb Runge's 1834 isolation of the parent compound from coal tar, but the targeted synthesis of 4-thioquinolines emerged much later alongside advances in heterocyclic substitution chemistry. Early 20th-century methodologies like the Skraup and Doebner-von Miller reactions enabled quinoline synthesis but provided limited access to 4-thio derivatives. The development of efficient halogenation protocols at position 6—exemplified by electrophilic bromination of 2-methylquinoline precursors—created critical entry points to 6-brominated intermediates [5] [9].
The strategic incorporation of sulfur at C-4 evolved from two primary routes: (1) direct thionation of 4-hydroxyquinolines using phosphorus sulfides (leading to mixtures requiring precise control), and (2) nucleophilic displacement of 4-chloroquinolines with thiourea followed by hydrolysis—a method offering superior regioselectivity but constrained by precursor accessibility [3] [7]. The bromine atom’s introduction at C-6 exploited the quinoline ring’s inherent electrophilic substitution bias, where 6-bromo isomers predominate under controlled bromination conditions due to favorable charge distribution in transition states [5] [9]. This historical progression transformed quinoline from a natural product curiosity into a customizable platform for rational drug design, with 6-bromo-2-methylquinoline-4-thiol emerging as a deliberate structural hybrid optimized for synthetic versatility.
This molecule’s importance stems from three intersecting roles: as a synthetic building block, a ligand for metal coordination, and a pharmacophore component. Its bromine atom undergoes efficient palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), enabling rapid generation of C-6 diversified libraries [7] [10]. Simultaneously, the thiol group participates in nucleophilic substitutions, oxidative dimerization to disulfides, and metal chelation—particularly with zinc, copper, and iron centers—making it valuable for catalytic complex design and materials science [2] [7].
Table 2: Key Synthetic and Pharmacological Attributes of 6-Bromo-2-methylquinoline-4-thiol
Property Category | Significance |
---|---|
Synthetic Versatility | • Bromine enables C-C cross-coupling at C-6• Thiol participates in S-alkylation, oxidation, metal coordination |
Medicinal Relevance | • Core structure in antitubercular agents (e.g., quinoline-1,2,3-triazole hybrids)• Precursor to antifungal and antibacterial derivatives |
Structural Analogs | • 6-Bromo-3-(3-chlorobut-2-en-1-yl)-2-methylquinoline-4-thiol (CAS: 61640-15-1) demonstrates advanced functionalization |
Medicinally, quinoline-4-thiols demonstrate enhanced membrane permeability over hydroxyl analogs due to increased lipophilicity (predicted logP ~3.2 vs. ~2.5 for 4-OH analog). This scaffold appears in patented multiphoton activable compounds (EP2523937B1) for targeted therapies and in antimycobacterial leads such as 2-(6-substituted quinolin-4-yl)-1-(4-aryl-1H-1,2,3-triazol-1-yl)propan-2-ol derivatives, where the quinoline core contributes to activity against Mycobacterium tuberculosis H37Rv [6] [7] [10]. Recent studies highlight derivatives with MIC values against tuberculosis reaching 9.2 μM—comparable to pyrazinamide—while maintaining low cytotoxicity (L929 mouse fibroblast assay), underscoring the pharmacophoric value of this chemotype [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9